Computed LogP Comparison: 2-Cyclobutoxy-4,6-dimethylpyrimidine vs. 2-Methoxy-4,6-dimethylpyrimidine
The cyclobutoxy substituent substantially elevates lipophilicity relative to the simplest alkoxy comparator. The target compound displays a computed logP of 2.63 , whereas 2-methoxy-4,6-dimethylpyrimidine exhibits a computed logP of 1.42 . This ΔlogP of +1.21 units translates to approximately a 16-fold increase in octanol-water partition coefficient, significantly impacting membrane permeability and distribution volume.
| Evidence Dimension | Octanol-water partition coefficient (computed logP) |
|---|---|
| Target Compound Data | logP = 2.63 |
| Comparator Or Baseline | 2-Methoxy-4,6-dimethylpyrimidine; logP = 1.42 |
| Quantified Difference | ΔlogP = +1.21 (approx. 16× higher partition coefficient) |
| Conditions | Computed values; methodology consistent across mcule platform (XLogP3-AA algorithm) |
Why This Matters
For CNS-targeted programs, a logP in the 2–3.5 range is often desirable; the cyclobutoxy analog falls squarely within this window while the methoxy congener may be too polar for optimal brain penetration.
